4-(DIETHYLSULFAMOYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE
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Description
4-(DIETHYLSULFAMOYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C23H31ClN4O4S2 and its molecular weight is 527.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis of Novel Heterocyclic Compounds : A study describes the synthesis of various novel heterocyclic compounds, including derivatives of benzodifuranyl and thiazolopyrimidines. These compounds, including benzamide derivatives, show potential as anti-inflammatory and analgesic agents, demonstrating their significant role in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cardiac Electrophysiological Activity : Another study explores the synthesis and cardiac electrophysiological activity of N-substituted benzamides. It finds that certain benzamide derivatives, similar in structure to the chemical , exhibit potency in in vitro cardiac assays. These findings highlight the relevance of such compounds in developing treatments for cardiac conditions (Morgan et al., 1990).
Pharmaceutical Development
Antibacterial and Antifungal Applications : Benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research demonstrates the potential of benzamide-based compounds, like the one , in developing new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).
Development of Anticancer Agents : The synthesis and evaluation of thiazolidin-4-one derivatives, related to benzamide compounds, for their anticancer potential is another area of interest. This study underlines the significance of benzamide derivatives in the development of novel anticancer drugs (Deep et al., 2016).
Biochemical Research
Corrosion Inhibition in Industrial Applications : Benzothiazole derivatives, which are structurally related to the chemical of interest, have been studied for their role as corrosion inhibitors. This application is crucial in industrial and engineering contexts, highlighting the versatility of benzamide derivatives (Hu et al., 2016).
Photodynamic Therapy for Cancer Treatment : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, related to the compound , shows promising applications in photodynamic therapy for cancer treatment. This highlights the potential of benzamide derivatives in innovative cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2.ClH/c1-6-26(7-2)33(29,30)19-11-8-17(9-12-19)22(28)27(15-14-25(3)4)23-24-20-13-10-18(31-5)16-21(20)32-23;/h8-13,16H,6-7,14-15H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZOFOLUPVATQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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